2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining an indene-1,3-dione core with a phenylpyrrole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of indene-1,3-dione with a phenylpyrrole derivative under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of organic electronics, photopolymerization processes, and as a dye for solar cells
Mechanism of Action
The mechanism of action of 2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another related compound used in the design of biologically active molecules.
2-Arylidene-indan-1,3-dione: Known for its potential anti-cancer activity
Uniqueness
2-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its unique combination of an indene-1,3-dione core with a phenylpyrrole moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H13NO2 |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[(1-phenylpyrrol-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-16-10-4-5-11-17(16)20(23)18(19)13-15-9-6-12-21(15)14-7-2-1-3-8-14/h1-13H |
InChI Key |
GOMJZFRPZZCHDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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